4-(Hexyloxy)benzoic anhydride

Catalog No.
S16050404
CAS No.
80522-24-3
M.F
C26H34O5
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hexyloxy)benzoic anhydride

CAS Number

80522-24-3

Product Name

4-(Hexyloxy)benzoic anhydride

IUPAC Name

(4-hexoxybenzoyl) 4-hexoxybenzoate

Molecular Formula

C26H34O5

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C26H34O5/c1-3-5-7-9-19-29-23-15-11-21(12-16-23)25(27)31-26(28)22-13-17-24(18-14-22)30-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI Key

VZCILVRNCIGGOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OCCCCCC

4-(Hexyloxy)benzoic anhydride is an organic compound characterized by its unique structure, which includes a hexyloxy group attached to a benzoic acid moiety. This compound is derived from 4-(hexyloxy)benzoic acid through the formation of an anhydride, where two carboxylic acid groups are converted into an anhydride linkage. The molecular formula for 4-(hexyloxy)benzoic anhydride is C19H30O3C_{19}H_{30}O_{3}, with a molecular weight of approximately 302.44 g/mol. The compound typically appears as a white to light yellow solid and has a melting point of around 155 °C .

Typical of anhydrides, including:

  • Esterification: Reacting with alcohols to form esters.
    RCO2R+ROHRCO2R+ROHRCO_2R'+R''OH\rightarrow RCO_2R''+R'OH
  • Hydrolysis: Reacting with water to regenerate the corresponding acid.
    (RCO)2O+H2O2RCOOH(RCO)_2O+H_2O\rightarrow 2RCOOH
  • Acylation: Serving as a reagent in acylation reactions, where it can introduce acyl groups into other organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

The synthesis of 4-(hexyloxy)benzoic anhydride typically involves the following steps:

  • Preparation of 4-(Hexyloxy)benzoic Acid: This can be synthesized by the reaction of hexyloxyphenol with benzoic acid under acidic conditions.
  • Formation of Anhydride: The conversion to anhydride can be achieved by dehydrating the carboxylic acid using reagents such as thionyl chloride or acetic anhydride under controlled conditions.
    RCOOH+(CH3CO)2O(RCO)2O+CH3COOHRCOOH+(CH_3CO)_2O\rightarrow (RCO)_2O+CH_3COOH

4-(Hexyloxy)benzoic anhydride finds applications in various fields:

  • Chemical Synthesis: Used as a reagent for synthesizing esters and amides.
  • Material Science: Potential applications in polymer chemistry, particularly in producing liquid crystalline materials due to its structural properties.
  • Pharmaceuticals: May serve as an intermediate in the synthesis of bioactive compounds.

Interaction studies involving 4-(hexyloxy)benzoic anhydride could focus on its reactivity with nucleophiles, such as amines and alcohols, to form various derivatives. Understanding these interactions is crucial for predicting its behavior in biological systems and its potential toxicity or efficacy as a drug candidate.

Several compounds share structural similarities with 4-(hexyloxy)benzoic anhydride, including:

Compound NameMolecular FormulaUnique Features
Benzoic AnhydrideC14H10O3C_{14}H_{10}O_3Simplest aromatic acid anhydride; used widely in synthesis .
4-Hydroxybenzoic AcidC7H6O3C_{7}H_{6}O_3Known for its use in pharmaceuticals; less lipophilic than hexyloxy derivatives .
Hexyl BenzoateC13H18O2C_{13}H_{18}O_2Ester derivative; used as a fragrance and solvent .
Maleic AnhydrideC4H2O3C_{4}H_{2}O_3Utilized in polymer chemistry; reactive with nucleophiles .

Uniqueness

The uniqueness of 4-(hexyloxy)benzoic anhydride lies in its combination of a long hydrophobic hexyloxy chain with the reactive anhydride functionality. This structure may enhance solubility in organic solvents while retaining the ability to participate in various

XLogP3

7.8

Hydrogen Bond Acceptor Count

5

Exact Mass

426.24062418 g/mol

Monoisotopic Mass

426.24062418 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

Explore Compound Types